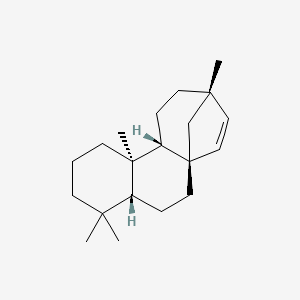
Beyerene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beyerene is a naturally occurring diterpene, a class of chemical compounds composed of four isoprene units. It is part of the tetracyclic diterpenes family, which includes compounds with a four-ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beyerene can be synthesized through various chemical reactions. One common method involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the this compound skeleton. This process typically requires the use of specific enzymes, such as diterpene synthases, which facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants. For example, Japanese Cypress (Chamaecyparis obtusa) has been identified as a source of this compound derivatives. The extraction process typically involves the use of solvents like methanol and ethyl acetate to isolate the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Beyerene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure of this compound, leading to the formation of different derivatives with unique properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used in the reactions of this compound include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include various this compound derivatives, such as this compound alcohols, aldehydes, and acids. These derivatives often exhibit different biological activities and can be used in various applications .
Scientific Research Applications
Chemistry: Beyerene derivatives are used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of beyerene involves its interaction with specific molecular targets and pathways. For example, this compound has been identified as an inhibitor of the enzyme ArnT, which is responsible for colistin resistance in Gram-negative bacteria. By inhibiting this enzyme, this compound can enhance the effectiveness of colistin, a last-resort antibiotic .
Comparison with Similar Compounds
Beyerene is part of a larger family of diterpenes, which includes compounds such as ent-kaurene and ent-atisene. These compounds share similar structural features but differ in their biological activities and applications. For example:
Ent-kaurene: Primarily involved in the biosynthesis of gibberellins, a group of plant hormones.
Ent-atisene: Known for its antimicrobial and anti-inflammatory properties.
This compound’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
3564-54-3 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1R,4R,9R,10S,13S)-5,5,9,13-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h12-13,15-16H,5-11,14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1 |
InChI Key |
GXMKKDDGINQVBE-LHDHZVESSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3(C1)C=C2)(C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


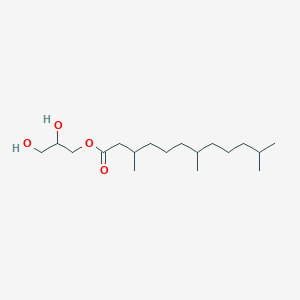
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
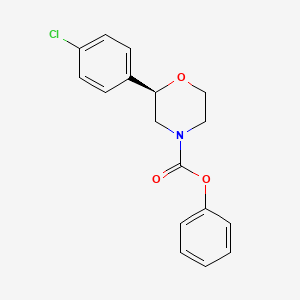
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)

![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
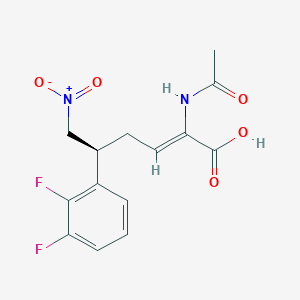
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)


![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
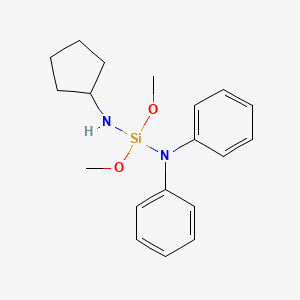
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
